molecular formula C6CoK3N6 B15088777 Potassiumhexacyanocobaltate(III)

Potassiumhexacyanocobaltate(III)

Cat. No.: B15088777
M. Wt: 332.33 g/mol
InChI Key: LGRDAQPMSDIUQJ-UHFFFAOYSA-N
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Description

Historical Context of Hexacyanometallates in Coordination Chemistry Research

The study of coordination compounds dates back to antiquity, with one of the earliest known examples being the pigment Prussian blue, KFe₂[CN]₆, discovered accidentally in 1704. mdpi.comlibretexts.org These "double salts," as they were initially called, presented a puzzle to chemists due to their fixed and seemingly arbitrary ratios of simple salts. libretexts.org The breakthrough in understanding these compounds came with the work of Alfred Werner in the late 19th century. libretexts.orglibretexts.org Through his meticulous experiments on metal halide complexes with ammonia (B1221849), Werner laid the foundation for modern coordination chemistry, earning him the Nobel Prize in Chemistry in 1913. libretexts.orglibretexts.org

Werner's theories revolutionized the understanding of chemical bonding and structure in these complexes, introducing the concepts of coordination spheres and coordination numbers. His work on cobalt complexes was particularly crucial in demonstrating the octahedral geometry of many coordination compounds. libretexts.org The development of nomenclature for these compounds also evolved, moving from color-based names to systematic names that describe their composition and structure. mdpi.com Hexacyanometallates, like potassium hexacyanocobaltate(III), have been central to this historical development, serving as model systems for studying the principles of coordination chemistry. unam.mx

Fundamental Principles of Coordination Chemistry Applied to Potassium Hexacyanocobaltate(III)

The structure and properties of potassium hexacyanocobaltate(III) can be comprehensively understood through the application of fundamental principles of coordination chemistry.

Coordination Number and Octahedral Geometry of the [Co(CN)₆]³⁻ Complex

The [Co(CN)₆]³⁻ complex ion features a central cobalt atom bonded to six cyanide ligands. The number of ligand donor atoms directly bonded to the central metal ion is defined as the coordination number. ncert.nic.in In this case, each of the six cyanide ions donates a pair of electrons to the cobalt ion, resulting in a coordination number of 6 for cobalt. fiveable.me

This coordination number dictates the spatial arrangement of the ligands around the central metal ion, known as the coordination polyhedron. For a coordination number of 6, the most common geometry is octahedral. ncert.nic.in In the [Co(CN)₆]³⁻ complex, the six cyanide ligands are positioned at the vertices of an octahedron with the cobalt ion at the center. ncert.nic.infiveable.me This octahedral geometry is a hallmark of many d⁶ metal complexes. libretexts.org

PropertyValue
Central Metal IonCo³⁺
Ligands6 x CN⁻
Coordination Number6
GeometryOctahedral

Ligand Field Theory and Cyanide's Strong Field Nature

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. It considers the effect of the electrostatic field of the ligands on the energies of the metal's d-orbitals. numberanalytics.com The cyanide ion (CN⁻) is classified as a strong-field ligand in the spectrochemical series. fiveable.menumberanalytics.comdoubtnut.com

Strong-field ligands cause a large energy splitting of the d-orbitals, denoted as Δo (the octahedral splitting parameter). numberanalytics.comuomustansiriyah.edu.iq This large splitting is attributed to the cyanide ligand's ability to act as a good σ-donor and a π-acceptor. doubtnut.com The π-acceptor capability allows for back-bonding, where electron density from the metal's d-orbitals is donated into the empty π* orbitals of the cyanide ligand, further increasing the ligand field strength. researchgate.net In the case of [Co(CN)₆]³⁻, the strong field nature of the cyanide ligands leads to a low-spin d⁶ configuration for the Co(III) ion. fiveable.menih.gov This means that the six d-electrons are paired up in the lower energy t₂g orbitals, resulting in a diamagnetic complex.

Influence of Cobalt(III) Oxidation State on Complex Stability and Reactivity

The +3 oxidation state of cobalt significantly influences the stability and reactivity of the [Co(CN)₆]³⁻ complex. fiveable.mefiveable.me Cobalt(III) complexes, particularly with strong-field ligands like cyanide, are generally very stable. fiveable.mefiveable.me This high stability is a consequence of the large ligand field stabilization energy (LFSE) afforded by the d⁶ low-spin configuration in an octahedral field.

Properties

Molecular Formula

C6CoK3N6

Molecular Weight

332.33 g/mol

IUPAC Name

tripotassium;cobalt(3+);hexacyanide

InChI

InChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1

InChI Key

LGRDAQPMSDIUQJ-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Techniques

Controlled Synthesis Approaches

Controlled synthesis focuses on the production of high-purity, crystalline potassium hexacyanocobaltate(III) through carefully managed reaction conditions and subsequent purification steps.

Synthesis from Cobalt(II) Salts via Oxidation Pathways

The standard synthesis of potassium hexacyanocobaltate(III) begins with a more readily available cobalt(II) salt, typically cobalt(II) chloride. The process involves the in-situ formation of a cobalt(II) cyanide intermediate, which is then oxidized to the stable cobalt(III) complex.

A common laboratory procedure starts by reacting an aqueous solution of a cobalt(II) salt, such as cobalt chloride hexahydrate, with a solution of potassium cyanide. prepchem.com This initial reaction precipitates hydrated cobalt(II) cyanide. The cobalt(II) cyanide precipitate is then dissolved in an excess of potassium cyanide solution, forming the dark red potassium hexacyanocobaltate(II), K₄[Co(CN)₆]. prepchem.com

The crucial oxidation step from cobalt(II) to cobalt(III) can be achieved through several means. In many preparations, simply boiling the solution of potassium hexacyanocobaltate(II) is sufficient. prepchem.com During this process, the cobalt(II) complex is oxidized, leading to the evolution of hydrogen gas and a color change from dark red to the pale yellow of the desired potassium hexacyanocobaltate(III). prepchem.com The oxidation can also be facilitated by bubbling air through the reaction mixture, utilizing atmospheric oxygen. acs.org This conversion highlights a key aspect of cobalt chemistry, where the +3 oxidation state is stabilized by the strong-field cyanide ligands.

Specific Laboratory Preparations and Optimization of Reaction Conditions

The successful synthesis of pure potassium hexacyanocobaltate(III) relies on the careful optimization of reaction conditions to maximize yield and minimize impurities. A typical laboratory preparation involves the slow addition of a potassium cyanide solution to a boiling, well-stirred solution of cobalt chloride hexahydrate. prepchem.com The resulting cobalt cyanide precipitate is filtered and then redissolved in a concentrated potassium cyanide solution. prepchem.com

A critical optimization step is the use of a slight excess of potassium cyanide when dissolving the cobalt(II) cyanide intermediate. prepchem.com This excess prevents the precipitation of an undesirable green complex, K₂Co[Co(CN)₆], which can form if the cyanide concentration is too low. prepchem.com The subsequent oxidation is achieved by boiling the solution for approximately 10-15 minutes, during which the solution turns from red to a pale yellow. prepchem.com Cooling the solution, typically in an ice bath, induces the crystallization of the light-yellow product. prepchem.com

ParameterConditionPurpose
Starting Material Cobalt(II) chloride 6-hydrateSource of cobalt ions. prepchem.com
Cyanide Source Potassium cyanide (KCN)Forms the cyanide complex. prepchem.com
Intermediate Cobalt(II) cyanide (hydrated)Precipitated and then redissolved. prepchem.com
Key Condition Slight excess of KCNPrevents precipitation of K₂Co[Co(CN)₆]. prepchem.com
Oxidation Method Boiling the aqueous solutionOxidizes Co(II) to Co(III) with H₂ evolution. prepchem.com
Product Isolation Cooling and filtrationCrystallizes the final product from the solution. prepchem.com

Purification Strategies for Enhanced Material Purity

To obtain high-purity potassium hexacyanocobaltate(III), purification strategies are essential. The primary method for purifying the crude product is recrystallization from water. prepchem.comprepchem.com This technique leverages the temperature-dependent solubility of the salt to remove more soluble impurities. The crude crystals are dissolved in a minimum amount of hot water, and the solution is then allowed to cool slowly, promoting the formation of well-defined, pure crystals.

Further crops of the product can often be obtained by evaporating the mother liquor from the initial crystallization and subsequent cooling. prepchem.com A simple chemical test can be used to assess the purity of the final product. When a pure sample of potassium hexacyanocobaltate(III) is boiled with dilute acetic acid, it should produce little to no precipitate, indicating the absence of significant impurities. prepchem.com For specialized applications, such as the preparation of radiolabelled tracers, anion-exchange chromatography has been used to separate the desired cobalt isotopes from other metal ions before conversion to the hexacyanocobaltate complex. journals.co.za

Nanostructured Synthesis of Hexacyanocobaltate(III) Analogues

Modern synthetic efforts have focused on creating nanostructured forms of hexacyanocobaltates, often as Prussian Blue analogues (PBAs), to leverage their high surface area and quantum-size effects. These techniques allow for precise control over particle size, shape, and distribution.

Microemulsion Techniques for Monodisperse Nanoparticle Synthesis

The synthesis of monodisperse nanoparticles of cobalt-containing Prussian Blue analogues, such as cobalt hexacyanoferrate, can be achieved using a water-in-oil microemulsion method. acs.orgacs.org This technique utilizes nanometer-sized water droplets dispersed within a continuous oil phase, stabilized by a surfactant. nih.gov These aqueous nanodroplets act as confined reactors for the precipitation of the nanoparticles. acs.orgresearchgate.net

In a typical procedure, two separate microemulsions are prepared. acs.org One contains the cobalt salt (e.g., Co(AOT)₂, where AOT is the surfactant sodium dioctyl sulfosuccinate), and the other contains the hexacyanometalate salt (e.g., potassium hexacyanoferrate(III)). acs.orgacs.org When these two microemulsions are mixed, the aqueous droplets collide and coalesce, allowing the reactants to mix and nucleate the growth of nanoparticles. acs.orgresearchgate.net The surfactant molecules stabilize the newly formed particles, preventing aggregation and controlling their final size. acs.org The size of the resulting crystalline nanoparticles, typically in the range of 12-22 nm, can be controlled by adjusting the molar ratio of water to surfactant (w). acs.orgacs.org This method allows for the production of stable suspensions of nanoparticles with uniform shape and size. acs.org

ComponentExample MaterialRole
Oil Phase IsooctaneContinuous medium. acs.org
Surfactant Sodium dioctyl sulfosuccinate (B1259242) (AOT)Stabilizes water droplets and nanoparticles. acs.org
Aqueous Reactant 1 Cobalt(II) salt solutionSource of Co²⁺ ions. acs.org
Aqueous Reactant 2 Potassium hexacyanoferrate(III) solutionSource of [Fe(CN)₆]³⁻ ions. acs.org
Control Parameter Water-to-surfactant ratio (w)Influences nanoparticle size. acs.org

Hydrothermal Synthesis Routes for Nanocages (e.g., Mn-Co Prussian Blue analogues)

Hydrothermal synthesis is another powerful technique for producing advanced nanostructures, such as the nanocages of manganese-cobalt (Mn-Co) Prussian Blue analogues. researchgate.net This method involves heating an aqueous solution of precursors in a sealed vessel, known as an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline structures.

In the synthesis of Mn-Co PBA nanocages, precursors such as a manganese salt and a cobalt-containing hexacyanide complex are reacted under hydrothermal conditions. researchgate.netkoreascience.kr Often, a template or structure-directing agent like graphene oxide is used, onto which the PBA self-assembles. researchgate.net This process can yield intricate structures like hollow nanocages. These Mn-Co PBA nanostructures are not only interesting in their own right but also serve as precursors for other advanced materials. For instance, they can be converted into Mn-Co mixed selenides or oxides through subsequent chemical treatment or calcination, while retaining the high specific surface area of the original nanocage morphology. researchgate.netrsc.org

Electrochemical Synthesis Methods for Complex Materials

Electrochemical synthesis offers a powerful and versatile approach for the preparation of potassium hexacyanocobaltate(III) and related complex materials, often in the form of thin films or nanoparticles. This method allows for precise control over the growth, morphology, and stoichiometry of the resulting material by manipulating electrochemical parameters such as potential, current, and deposition time. A significant application of this technique is in the fabrication of Prussian blue analogues (PBAs), a class of metal-organic frameworks to which potassium hexacyanocobaltate(III) is related. nih.govtudelft.nl

Electrodeposition is a primary electrochemical method used for synthesizing these materials. nih.gov This process typically involves the reduction or oxidation of precursor species at an electrode surface, leading to the precipitation of the desired compound as a film on the electrode. For instance, cobalt hexacyanoferrate, a close analogue, can be synthesized by the electrodeposition of cobalt and hexacyanoferrate ions onto a substrate. acs.org The morphology of the deposited material, such as the formation of nanowires, can be influenced by using templates like multiwall carbon nanotubes during the electrodeposition process.

Cyclic voltammetry (CV) is a fundamental electrochemical technique that is not only used to study the redox behavior of species like potassium hexacyanocobaltate(III) but can also be employed to synthesize thin films. lew.roresearchgate.net By repeatedly scanning the potential between set limits in a solution containing the precursor ions, a film of the complex can be progressively deposited onto the working electrode. The characteristics of the resulting film are highly dependent on parameters such as the scan rate, the potential window, and the concentration of the precursor solution. researchgate.netresearchgate.net

The electrochemical synthesis of these complex cyanometalates is often investigated for their applications in batteries and sensors, where the controlled structure and electrochemical properties are crucial. nih.govtudelft.nlresearchgate.net The general formula for these Prussian blue analogues is often represented as AₓP[R(CN)₆]₁₋y · wH₂O, where A is an alkali metal ion (like potassium), P and R are transition metals, and y represents vacancies in the structure. tudelft.nl The electrochemical performance is significantly influenced by the synthesis conditions which dictate factors like crystallinity, particle size, and the number of vacancies. tudelft.nlresearchgate.net

Detailed research findings highlight the variables that can be controlled during electrochemical synthesis to tailor the properties of the final product.

Table 1: Parameters in Electrochemical Synthesis of Cobalt Hexacyanoferrate Analogues

ParameterDescriptionEffect on Product
Working Electrode The substrate where the film deposition occurs. Materials include glassy carbon, graphite (B72142) foil, and platinum. nih.govInfluences film adhesion, morphology, and electrochemical behavior.
Precursor Solution An aqueous solution containing the metal salt (e.g., a cobalt salt) and the hexacyanometalate complex (e.g., potassium hexacyanoferrate). tudelft.nlbohrium.comThe concentration and ratio of precursors affect the stoichiometry and growth rate of the film. tudelft.nl
Potential Control The electrical potential applied to the working electrode, which can be held constant (potentiostatic), swept (voltammetric), or pulsed. researchgate.netresearchgate.netDetermines the redox state of the deposited metals and controls the deposition rate and film morphology.
Scan Rate (in CV) The speed at which the potential is swept. Typical rates range from 10 mV/s to 250 mV/s. researchgate.netnih.govAffects the thickness and uniformity of the deposited film.
Supporting Electrolyte An inert salt (e.g., KCl) added to the solution to increase conductivity and minimize ohmic drop. researchgate.netEnsures efficient charge transport in the electrochemical cell.

Research into the electrochemical properties of potassium hexacyanocobaltate(III) and its analogues often involves cyclic voltammetry to characterize their redox behavior. lew.ro The reversible redox couple of Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ is a classic example studied to understand the electron transfer processes that are central to the electrochemical synthesis and function of these materials. lew.rorsc.org The insights gained from these studies are critical for optimizing the synthesis protocols for specific applications.

Table 2: Research Findings on Electrochemical Synthesis of Related Cyanometalates

Study FocusMethodKey Findings
Cobalt Hexacyanoferrate Nanowires Electrodeposition with MWNT templatesMultiwall carbon nanotubes (MWNTs) act as effective templates, directing the growth of cobalt hexacyanoferrate into nanowire structures.
Prussian Blue Analogue Cathodes tudelft.nlbohrium.comCo-precipitation and Electrochemical DepositionSynthesis parameters like precursor concentration and temperature significantly impact the crystal structure and number of vacancies, which in turn determine the electrochemical performance in batteries. tudelft.nl
Spectroelectrochemistry of Cobalt Hexacyanoferrate acs.orgCyclic Voltammetry and in-situ IR SpectroscopyRevealed a rich series of inter-linked redox processes, involving both electron and cation transfer, crucial for understanding the material's properties.
Voltammetry of Hexacyanoferrates rsc.orgCyclic VoltammetryCharacterized the redox behavior of hexacyanoferrate(II) and (III) in various ionic liquids, providing data on formal potentials and stability, which is essential for selecting synthesis conditions.

Advanced Structural Elucidation and Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis of Polytypes

Potassium hexacyanocobaltate(III) is known to exhibit polytypism, where different crystalline forms, or polytypes, can exist. These polytypes share two-dimensional structural similarities but differ in the stacking sequence of their layers.

Through single-crystal X-ray diffraction, a four-layer orthorhombic polytype of potassium hexacyanocobaltate(III) has been identified and characterized. iucr.org This particular structure was previously unreported and was distinguished from other known polytypes by careful examination of diffraction patterns. iucr.orgamericanelements.com The crystal used for this detailed investigation was grown from an aqueous solution containing small amounts of potassium chromicyanide and potassium sulphate. iucr.org

The four-layer orthorhombic polytype was determined to crystallize in the Pnc2 space group. iucr.orgcrystallography.net Three-dimensional X-ray diffraction data collected at room temperature allowed for the precise determination of the unit cell parameters. iucr.org The unit cell is the fundamental repeating unit of the crystal lattice. For this polytype, the cell contains eight formula units of K₃[Co(CN)₆]. iucr.org

Table 1: Unit Cell Parameters for the Four-Layer Orthorhombic Polytype of Potassium Hexacyanocobaltate(III) iucr.orgcrystallography.net
ParameterValue (Å)Angle (°)
a26.69α = 90
b10.353β = 90
c8.34γ = 90

The determination of the crystal structure involved measuring 854 diffraction intensities using counter methods with Molybdenum Kα radiation. iucr.org The collected data were used to refine the atomic positions within the unit cell. This refinement process minimizes the difference between the observed diffraction pattern and one calculated from a model of the crystal structure. The refinement of the structural model for this polytype converged to a conventional R-factor of 0.09. iucr.org

A significant challenge arose during the refinement process due to the interdependence of parameters associated with the cobalt (Co) and potassium (K) atoms. iucr.org These atoms occupy similar positions within the various layers of the crystal structure. This similarity led to large correlation coefficients between their positional and thermal parameters, making it impossible to refine all atomic parameters simultaneously in a single full-matrix least-squares calculation. iucr.org To overcome this, the parameters were divided into two non-interfering groups, which were then refined separately. iucr.org

Bond Metric Analysis and Coordination Geometry

Analysis of the refined crystal structure allows for a detailed examination of the bond lengths and angles within the hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻. The cobalt atom is at the center of an octahedron, coordinated to six cyanide ligands through the carbon atoms.

The geometry of the three crystallographically distinct [Co(CN)₆]³⁻ octahedra in the asymmetric unit is very similar. iucr.org The average bond lengths for the cobalt-carbon (Co-C) and carbon-nitrogen (C-N) bonds were determined with a precision of ±0.02 Å. iucr.org These values are consistent with those found in other hexacyanocobaltate(III) compounds.

Table 2: Average Bond Lengths in the [Co(CN)₆]³⁻ Anion iucr.org
BondAverage Length (Å)
Co-C1.89
C-N1.16

Angular Distortions and Octahedral Geometry Analysis

The [Co(CN)₆]³⁻ anion, the core of potassium hexacyanocobaltate(III), typically exhibits a near-perfect octahedral geometry. However, detailed crystallographic studies reveal minor but significant angular distortions from the ideal 90° and 180° bond angles. These deviations are influenced by the packing of the complex ions and the coordinating potassium cations within the crystal lattice.

Computational modeling has been employed to understand these distortions. For instance, when hexacyanocobaltate(III) is incorporated into a potassium chloride crystal lattice, a distortion of 7.2 degrees has been calculated. core.ac.uk This distortion is a result of the stresses and strains imposed by the host lattice on the guest complex.

Correlation of Geometric Parameters with Theoretical Predictions (e.g., Jahn-Teller Distortions)

The electronic configuration of the central cobalt(III) ion in potassium hexacyanocobaltate(III) is a low-spin d⁶ configuration (t₂g⁶). This configuration does not possess any unpaired electrons in the e_g orbitals, and therefore, a first-order Jahn-Teller distortion is not expected. The Jahn-Teller theorem predicts that non-linear molecules with a degenerate electronic ground state will undergo a geometric distortion that removes that degeneracy. The absence of such degeneracy in the low-spin Co(III) complex means that significant distortions from octahedral symmetry are not electronically mandated.

However, second-order or pseudo-Jahn-Teller effects can still play a role, albeit a much smaller one, in influencing the final geometry. These effects, coupled with the aforementioned crystal packing forces, contribute to the observed minor deviations from perfect octahedral symmetry.

Powder X-ray Diffraction Characterization of Derived Materials

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing the crystalline nature of materials derived from or containing potassium hexacyanocobaltate(III). ionicviper.org It provides a fingerprint of the crystal structure, allowing for phase identification and determination of lattice parameters. ionicviper.org

Confirmation of Crystal Structures and Lattice Types (e.g., Cubic-Lattice)

PXRD patterns are instrumental in confirming the crystal structure and lattice type of materials. For many compounds containing the hexacyanocobaltate(III) moiety, a cubic lattice is often observed. nist.gov The positions of the diffraction peaks in a PXRD pattern can be indexed to specific crystallographic planes (hkl), and the pattern as a whole can be compared to reference databases for phase identification. ionicviper.org For instance, the PXRD pattern of a material can confirm if it adopts a face-centered cubic (FCC), body-centered cubic (BCC), or simple cubic structure. cityu.edu.hk

Investigation of Particle Size Effects on Structural Features

The size of crystalline particles can have a discernible effect on the features observed in a powder X-ray diffraction pattern. Smaller particle sizes can lead to a broadening of the diffraction peaks, a phenomenon known as Scherrer broadening. This effect can be used to estimate the average crystallite size.

Studies on related hexacyanoferrate compounds have shown that particle size can influence electrochemical performance in battery applications. elsevierpure.comnih.gov Smaller particles can lead to improved capacity and rate capability. nih.gov While direct studies on the particle size effects on the structural features of pure potassium hexacyanocobaltate(III) are less common, the principles of PXRD suggest that variations in particle size would manifest as changes in peak width and potentially subtle shifts in peak positions due to surface strain effects.

Structural Relationships and Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key characteristic of potassium hexacyanocobaltate(III) and its analogs. These different crystalline forms are known as polytypes.

Comparative Studies of Different Polytypes and Their Interconversion

Research on the closely related potassium hexacyanoferrate(III) has revealed the existence of multiple polytypes, including monoclinic and orthorhombic forms. researchgate.net For example, a four-layer orthorhombic polytype of potassium ferricyanide (B76249) has been identified with the space group Pbcn and lattice parameters a = 10.3922(7) Å, b = 8.3508(5) Å, and c = 26.838(2) Å. researchgate.net This structure is a doubled orthorhombic cell compared to the previously known two-layer orthorhombic polymorph. researchgate.net

The study of these polytypes and their interconversion is crucial for understanding the material's properties and for controlling its crystallization. The conditions of synthesis, such as temperature, pressure, and solvent, can influence which polytype is formed. The interconversion between different polymorphic forms can be studied using techniques like variable-temperature X-ray diffraction.

Below is a table summarizing the crystallographic data for a known polytype of the related potassium ferricyanide, which provides a valuable reference for the structural complexity that can be expected in potassium hexacyanocobaltate(III).

Compound Crystal System Space Group a (Å) b (Å) c (Å) Z
Four-layer Potassium FerricyanideOrthorhombicPbcn10.3922(7)8.3508(5)26.838(2)8

Table 1: Crystallographic data for a polytype of potassium ferricyanide, analogous to potassium hexacyanocobaltate(III). researchgate.net

Influence of Doping on Crystal Growth and Structure

The study of doping in the context of potassium hexacyanocobaltate(III) can be approached from the perspective of introducing the [Co(CN)₆]³⁻ complex as a dopant into a host crystal lattice. Research in this area has provided insights into the interactions between the hexacyanocobaltate(III) ion and a host matrix, revealing effects on both the extent of incorporation and the geometry of the complex.

Computational and experimental studies have investigated the incorporation of hexacyanocobaltate(III), along with the related hexacyanoferrate(II) and hexacyanoferrate(III) ions, into potassium chloride (KCl) crystals. core.ac.uk This process, where a foreign ion or complex is introduced into a growing crystal, serves as a model for understanding the influence of a host environment on the structure of the guest species.

The extent of incorporation of these complexes into the KCl lattice was found to be significantly influenced by the charge of the complex ion. Experimental results demonstrated that the incorporation follows the trend: hexacyanoferrate(II) >> hexacyanoferrate(III) > hexacyanocobaltate(III). core.ac.uk The much higher incorporation of the iron(II) complex is attributed to its lower charge, which requires less charge compensation within the host lattice. The trivalent complexes, hexacyanoferrate(III) and hexacyanocobaltate(III), showed significantly lower, but still measurable, levels of incorporation. core.ac.uk

Computational modeling supports these experimental findings, with calculated replacement energies correlating with the observed incorporation trend. core.ac.uk These models also provide a detailed picture of the local structure of the incorporated hexacyanocobaltate(III) ion. When the [Co(CN)₆]³⁻ ion substitutes into the KCl lattice, it induces significant local distortions. To maintain charge neutrality, the substitution of a trivalent anion for a monovalent anion (Cl⁻) is accompanied by the formation of cation vacancies.

The geometry of the incorporated complex is distorted from its ideal octahedral symmetry. For the hexacyanocobaltate(III) ion, computational studies calculate a distortion of the cyano ligands of 7.2 degrees from the ideal octahedral arrangement. core.ac.uk This distortion is a direct consequence of the interactions with the surrounding host lattice ions and the associated charge-compensating vacancies. For comparison, the hexacyanoferrate(III) complex, with a similar charge, experiences a comparable distortion of 7.7 degrees, a value that aligns well with experimental EPR measurements. core.ac.uk The less-charged hexacyanoferrate(II) complex distorts to a lesser extent. core.ac.uk

These findings highlight the significant influence of the host crystal environment on the structural parameters of the hexacyanocobaltate(III) ion when it acts as a dopant. The crystal field of the host lattice and the necessity of charge compensation mechanisms are key factors that govern the extent of its incorporation and its final geometric configuration within the doped crystal.

Interactive Data Table: Incorporation and Structural Distortion of Hexacyanometalate Complexes in KCl Crystals

Complex IonRelative Incorporation LevelCalculated Ligand Distortion (from Octahedral)
Hexacyanocobaltate(III)Low7.2° core.ac.uk
Hexacyanoferrate(III)Low7.7° core.ac.uk
Hexacyanoferrate(II)High4.8° core.ac.uk

Spectroscopic Investigations for Electronic and Vibrational Insights

Vibrational Spectroscopy (FTIR)

FTIR spectroscopy probes the vibrational modes of molecules, which are sensitive to the chemical environment, bonding, and structure.

Linkage isomerism occurs when a ligand can bond to a metal center through different atoms. In cyanide-bridged bimetallic compounds, known as Prussian blue analogues, the cyanide ligand can coordinate via the carbon (M-CN) or the nitrogen (M-NC). FTIR spectroscopy is a key tool for identifying these different coordination modes. For example, the C≡N stretching frequency for a Fe(III)-CN-Co(III) unit is distinct from that of a Fe(III)-NC-Co(III) species, with the latter appearing at a different wavenumber. researchgate.net This distinction is crucial for understanding the electronic properties and can indicate changes in the local electronic environment at interfaces. researchgate.net

Research into related cobalt complexes, such as those with thiocyanate (B1210189) ligands which can bond via nitrogen (M-NCS) or sulfur (M-SCN), has established that FTIR is a powerful method to distinguish between isomers. researchgate.neted.gov These principles are applicable to cyanide complexes, where changes in the C≡N stretching frequency reveal the nature of the metal-ligand bond.

Potassium hexacyanocobaltate(III) can serve as a precursor or component in the synthesis of various catalysts. sigmaaldrich.com FTIR spectroscopy is instrumental in characterizing these catalytic materials. For example, when used to create heteropoly catalysts, FTIR can confirm the successful incorporation of cobalt into the structure and identify the oxidation state (Co(II) or Co(III)). researchgate.net The vibrational spectra, particularly in the fingerprint region below 1000 cm⁻¹, reveal characteristic bands of the catalyst's framework, such as the W-O bonds in tungstate-based catalysts. researchgate.net Furthermore, in catalytic processes like the oxygen evolution reaction, FTIR helps in identifying surface-adsorbed species and intermediates, providing mechanistic insights into the catalytic cycle. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the local structure and chemical environment of specific nuclei within a molecule.

The cobalt-59 (⁵⁹Co) nucleus is an excellent probe for the chemical environment around the cobalt atom. Solid-state ⁵⁹Co Magic Angle Spinning (MAS) NMR spectroscopy is particularly useful for directly identifying the oxidation state of cobalt. The chemical shift of ⁵⁹Co is highly sensitive to the electronic configuration of the metal center. In potassium hexacyanocobaltate(III), the cobalt is in a +3 oxidation state, resulting in a diamagnetic, low-spin d⁶ configuration. This gives rise to a characteristic ⁵⁹Co NMR signal. Studies on various Co(III) complexes have shown that ⁵⁹Co NMR can be used to verify the magnitude of the nuclear quadrupolar coupling constant (Cq), which is influenced by the symmetry of the electric field gradient around the nucleus. rsc.org This provides definitive evidence of the Co(III) oxidation state within the octahedral cyanide ligand field.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the cyanide ligands surrounding the cobalt center. The chemical shift of the ¹³C nucleus in the cyanide ligand is influenced by the nature of the cobalt-carbon bond. In solid-state NMR studies of related cobalt(III) complexes, the coupling between the ⁵⁹Co and ¹³C nuclei (¹J(⁵⁹Co,¹³C)) can be determined. rsc.org This coupling provides insight into the covalent character of the Co-C bond. Analyzing the ¹³C NMR spectrum allows for a detailed characterization of the ligand's electronic environment, confirming the integrity of the [Co(CN)₆]³⁻ anion and providing data that complements findings from other spectroscopic methods.

Data Tables

Table 1: Representative FTIR Frequencies for Cyanide and Related Ligands

Species/Vibrational ModeFrequency Range (cm⁻¹)Significance
Fe(III)-CN-Co(III) Stretch~2180Indicates standard cyanide bridging
Fe(III)-NC-Co(III) Stretch~2230Indicates linkage isomerism of the cyanide bridge
M-NCS Stretch (N-bonded)>2100Characteristic of isothiocyanate coordination
M-SCN Stretch (S-bonded)<2100Characteristic of thiocyanate coordination
Fe-CN Deformation~540-590Bending mode of the iron-cyanide bond

Note: Data compiled from findings on Prussian blue analogues and metal-thiocyanate complexes. researchgate.netresearchgate.net

Table 2: NMR Parameters for Cobalt(III) Complexes

ParameterNucleusTypical Value RangeInformation Gained
Chemical Shift (δ)⁵⁹Co3700 - 5600 ppm (span)Confirms Co(III) oxidation state, shows symmetry of chemical shift tensor.
Quadrupole Coupling Constant (Cq)⁵⁹Co-40 to -105 MHzMeasures the interaction of the nuclear quadrupole moment with the electric field gradient; sensitive to ligand environment.
J-Coupling (¹J(⁵⁹Co,¹³C))⁵⁹Co, ¹³CVaries with ligandProvides information on the covalent character of the metal-ligand bond.

Note: Data based on studies of various octahedral Cobalt(III) complexes. rsc.org

Solvent Effects on NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of atomic nuclei. In the case of potassium hexacyanocobaltate(III), both ⁵⁹Co and ¹³C NMR spectra are sensitive to the surrounding solvent molecules. Studies have shown a distinct correlation between the chemical shifts and the electrophilic nature of the solvent, often quantified by Gutmann's acceptor number. nih.gov

The interaction between the cyanide ligands and the solvent molecules as electron acceptors influences the electronic environment of both the cobalt and carbon atoms. nih.gov As the acceptor number of the solvent increases, the ¹³C NMR chemical shifts of the coordinated cyanide carbons experience a downfield shift. nih.gov This suggests a direct interaction between the lone pair of electrons on the nitrogen atom of the cyanide ligand and the solvent molecules. nih.gov A similar trend is observed for the ⁵⁹Co chemical shifts, which also show a dependency on the solvent's acceptor number. nih.gov

Table 1: Solvent Effects on NMR Chemical Shifts of K₃[Co(CN)₆]

SolventAcceptor Number⁵⁹Co Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N,N-Dimethylformamide16.00133.5
Acetonitrile18.9-40134.1
Dimethyl sulfoxide19.3-44134.2
Nitromethane20.5-64134.4
Formamide39.8-205136.0

This table is based on data from a study on the solvent influence on the NMR of [Co(CN)₆]³⁻ and its solvation site. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of potassium hexacyanocobaltate(III) is characterized by distinct absorption bands that are influenced by the solvent and provide insight into the electronic structure of the complex.

The electronic absorption spectrum of the hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is notably affected by the solvent environment. nih.gov Research has demonstrated a linear correlation between the peak position of the first d-d transition band and the ⁵⁹Co NMR chemical shift, indicating that the solvent's influence is primarily due to changes in the d-d transition energy of the complex upon solvation. nih.govillinois.edu This solvatochromism is related to the electrophilic ability of the solvents, as described by Gutmann's acceptor number. nih.gov The interaction between the cyanide ligands and the solvent molecules alters the ligand field strength, which in turn affects the energy of the electronic transitions. nih.gov

The UV-vis spectrum of the [Co(CN)₆]³⁻ ion is composed of multiple bands. nih.gov Two of these are identified as singlet-singlet metal-centered transitions, specifically ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. nih.gov In a perfect octahedral (Oₕ) symmetry, these transitions are formally symmetry-forbidden. nih.gov Their appearance in the spectrum is attributed to a vibronic coupling mechanism, where molecular vibrations momentarily lower the symmetry of the complex, allowing the transitions to occur. nih.gov

A more intense third band in the spectrum is characterized as a charge transfer transition. nih.gov Additionally, a small shoulder on one of the bands is observed, which is explained by a spin-forbidden singlet to triplet transition (¹A₁g → ³T₁g), gaining intensity through both vibronic and spin-orbit coupling. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons.

Potassium hexacyanocobaltate(III) features a cobalt(III) center with a d⁶ electronic configuration. In the strong ligand field provided by the six cyanide ligands, these electrons are paired in the lower energy t₂g orbitals, resulting in a low-spin configuration with no unpaired electrons. Consequently, pure, diamagnetic potassium hexacyanocobaltate(III) is EPR-silent. mdpi.com The absence of an EPR signal is a key indicator of the low-spin d⁶ electronic state of the Co(III) ion in this complex.

However, EPR spectroscopy can be a powerful tool for studying paramagnetic species that may be present as impurities or that can be generated through processes like irradiation. For instance, studies on irradiated samples of potassium hexacyanocobaltate(III) have successfully identified and characterized the resulting paramagnetic species, providing valuable information about their electronic states and spin density distributions.

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopy encompasses a suite of techniques that monitor dynamic processes in molecules on very short timescales, often following excitation by a laser pulse. These methods are invaluable for understanding the mechanisms of photochemical and photophysical events, such as electron transfer.

While specific, detailed studies employing time-resolved spectroscopy on potassium hexacyanocobaltate(III) are not extensively reported in readily available literature, the principles of these techniques suggest their potential utility. For example, time-resolved transient absorption spectroscopy could be used to study the ultrafast dynamics of the excited states of the [Co(CN)₆]³⁻ ion following photoexcitation. This could provide direct experimental evidence for the lifetimes of the charge-transfer and metal-centered excited states, as well as any subsequent electron transfer processes that might occur, for instance, in the presence of suitable electron donors or acceptors. The application of such methods would offer a deeper understanding of the photochemistry of this fundamental coordination complex.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nih.gov

XPS is a crucial tool for analyzing the surface of materials derived from potassium hexacyanocobaltate(III), such as catalysts or battery components. osti.govpnnl.gov For instance, in materials like cobalt hexacyanoferrate nanoparticles, which are structural analogues, XPS can determine the surface composition and the oxidation states of the constituent metals (e.g., Co and Fe). researchgate.net The technique can provide detailed information about the elements present on the surface, such as carbon, nitrogen, and potassium, and can detect changes upon modification, such as intercalation or surface treatment. researchgate.netresearchgate.net

The analysis of battery electrodes, which can be complex systems, relies heavily on XPS to understand surface chemistry, including the formation of solid-electrolyte interphase layers. osti.govpnnl.gov However, accurate analysis requires careful consideration of potential issues like peak overlaps between different elements, which can complicate the interpretation of the spectra. pnnl.gov For example, in nickel-manganese-cobalt (NMC) battery materials, the Auger signal from fluorine can interfere with the nickel 2p photoelectron spectrum. pnnl.gov

XPS provides precise measurements of elemental binding energies, which are characteristic of a specific element and its chemical environment. This information is used to determine the oxidation states of atoms. Generally, a higher positive oxidation state results in a higher binding energy for a core electron because there is less shielding of the nuclear charge.

For potassium hexacyanocobaltate(III), the binding energies of the constituent elements can be determined. The K 2p region of the XPS spectrum shows two peaks, K 2p₃/₂ and K 2p₁/₂, due to spin-orbit coupling, with a typical splitting of about 2.8 eV. xpsfitting.com

The determination of cobalt's oxidation state can be more complex. While Co(III) is the formal oxidation state in the parent compound, derived materials might contain Co(II). Distinguishing between Co(II) and Co(III) is possible by analyzing the Co 2p spectra, which often include satellite peaks. Co(II) compounds typically show strong satellite features, whereas these are absent or weak for many Co(III) compounds. researchgate.net However, in some mixed-valence oxides like Co₃O₄, it has been suggested that crystal lattice effects (Madelung potentials) can cause the Co(III) binding energy to be lower than that of Co(II), which is contrary to the general trend. researchgate.net

Table 1: Representative XPS Binding Energies

ElementOrbitalBinding Energy (eV)Notes
Cobalt (Co)Co 2p₃/₂~780 - 782The exact value is highly dependent on the chemical state. Co(II) often exhibits strong satellite peaks around 786 eV.
Potassium (K)K 2p₃/₂~293Spin-orbit splitting between K 2p₃/₂ and K 2p₁/₂ is typically 2.8 eV. xpsfitting.com
Nitrogen (N)N 1s~397 - 400The binding energy for the cyanide (C≡N⁻) ligand is typically in the lower end of this range.
Carbon (C)C 1s~284 - 286The peak for cyanide carbon is typically observed around 285-286 eV. Adventitious carbon is used for charge correction at ~284.8 eV.

Computational Chemistry and Theoretical Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of transition metal complexes like potassium hexacyanocobaltate(III). By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy.

Elucidation of Structural Relationships and Energetics of Polytypes

Potassium hexacyanocobaltate(III) is known to exhibit polytypism, where different stacking arrangements of otherwise identical layers result in different crystal structures. youtube.comarxiv.org DFT calculations are instrumental in understanding the structural relationships and relative stabilities of these polytypes. For instance, a four-layer orthorhombic polytype of K₃[Co(CN)₆] has been identified with the space group Pnc2 and cell constants of a = 26.69 Å, b = 10.353 Å, and c = 8.34 Å. nih.gov The structure consists of eight formula units per unit cell. nih.gov The average Co-C and C-N bond distances in the [Co(CN)₆]³⁻ octahedra are approximately 1.89 ± 0.02 Å and 1.16 ± 0.02 Å, respectively. nih.gov

Crystallographic Data for a Four-Layer Orthorhombic Polytype of K₃[Co(CN)₆]
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnc2
a (Å)26.69
b (Å)10.353
c (Å)8.34
Z8
Average Co-C distance (Å)1.89 ± 0.02
Average C-N distance (Å)1.16 ± 0.02

Prediction of Spectroscopic Parameters (e.g., ⁵⁹Co Chemical Shifts)

DFT calculations have proven to be highly effective in predicting the ⁵⁹Co NMR chemical shifts of cobalt(III) complexes. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed technique for this purpose. nih.gov The accuracy of these predictions is sensitive to the choice of the exchange-correlation (XC) functional and the basis set used in the calculations. nih.gov

For instance, studies have shown that hybrid functionals like B3LYP can provide good agreement with experimental data. nih.govresearchgate.net A computational protocol involving geometry optimization with the BLYP functional and a def2-SVP basis set, followed by a shielding constant calculation with the LC-ωPBE functional and a specialized NMR-DKH basis set, has demonstrated a mean absolute deviation of 158 ppm over a wide range of Co(III) complexes. nih.gov The temperature dependence of the ⁵⁹Co chemical shift in K₃[Co(CN)₆] has also been noted, with a positive shift ascribed to the thermally-induced spin-transition of neighboring Fe(II) ions in doped samples. nih.gov

Comparison of Calculated and Experimental ⁵⁹Co NMR Data for [Co(CN)₆]³⁻ and Related Complexes
ComplexComputational MethodCalculated Isotropic Shielding (ppm)Experimental Isotropic Chemical Shift (ppm)
[Co(CN)₆]³⁻GIAO-B3LYP/Wachters'/6-31G-5162 (intercept value)0
[Co(NH₃)₆]³⁺GIAO-LC-ωPBE/NMR-DKH-~7200
Co(acac)₃GIAO-B3LYP/Wachters'/6-31G-16328~12500

Note: The calculated isotropic shielding for [Co(CN)₆]³⁻ is an intercept value from a correlation of several Co(III) complexes. Experimental shifts are referenced to [Co(CN)₆]³⁻.

Investigation of Electronic Properties and Band Gaps

The electronic properties, particularly the band gap, of materials are critical for their potential applications in electronics and photocatalysis. DFT is a primary tool for investigating the electronic band structure and density of states (DOS) of materials like potassium hexacyanocobaltate(III).

While specific band structure calculations for K₃[Co(CN)₆] were not found in the reviewed literature, studies on analogous Prussian blue compounds (AₓM[Fe(CN)₆]y·nH₂O) provide valuable insights. arxiv.orgrsc.orgillinois.edumdpi.com These studies often employ the GGA+U method, where a Hubbard U term is added to the generalized gradient approximation (GGA) to better account for electron correlation in the d-orbitals of the transition metals. arxiv.orgrsc.org For instance, in pure Prussian Blue, a bandgap of 1.66 eV was obtained using GGA-PBE+U. arxiv.org The presence of defects and water molecules was found to influence the bandgap, reducing it to 1.033 eV. arxiv.org The band structure of these materials is crucial for understanding their conductivity and optical properties. youtube.comyoutube.com

Calculated Band Gaps for Prussian Blue and Related Materials using DFT
MaterialComputational MethodCalculated Band Gap (eV)
Pure Prussian BlueGGA-PBE+U1.66
Hydrated Prussian BlueGGA+U1.033

Analysis of Metal to Ligand Charge Transfer Mechanisms

Metal-to-ligand charge transfer (MLCT) is a key electronic transition in many transition metal complexes, often governing their photophysical and photochemical properties. Time-dependent DFT (TD-DFT) is the method of choice for studying such excited-state phenomena. youtube.comlibretexts.org

In the context of [Co(CN)₆]³⁻, a d⁶ complex, MLCT transitions would involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital of the cyanide ligands. nih.gov While detailed TD-DFT studies specifically on K₃[Co(CN)₆] are scarce in the reviewed literature, research on other Co(III) complexes and related systems provides a framework for understanding these processes. For instance, a study on cobalt(III) phthalocyanine (B1677752) complexes used TD-DFT to explain the systematic blue-shift in MLCT and other bands. mdpi.com Computational studies on other d⁶ complexes, such as those of Fe(II), have shown that the lifetimes of MLCT states can be on the order of picoseconds. The analysis of these transitions involves calculating excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the transition. libretexts.org

Quantum Chemical Approaches to Electronic Structure

Beyond DFT, other quantum chemical methods contribute to a deeper understanding of the electronic structure of molecules like potassium hexacyanocobaltate(III).

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and character of these orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. researchgate.net

In the [Co(CN)₆]³⁻ ion, the HOMO is expected to be composed primarily of the metal t₂g orbitals, while the LUMO is likely to have significant character from the π* orbitals of the cyanide ligands. The HOMO-LUMO gap can be calculated using DFT. researchgate.netarxiv.org A smaller HOMO-LUMO gap generally indicates higher reactivity and is associated with the energy required for the lowest electronic transition. FMO analysis helps in predicting the sites of nucleophilic and electrophilic attack and understanding the nature of electronic excitations. arxiv.org

Conceptual Frontier Molecular Orbitals of [Co(CN)₆]³⁻
OrbitalPrimary CharacterRole in Reactivity/Transitions
HOMOCo(d, t₂g)Electron donation, MLCT transitions
LUMOCN(π*)Electron acceptance, MLCT transitions

Correlation of Electronic Structure with Reactivity Profiles

The electronic structure of the hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is central to its characteristic reactivity. The cobalt center is in a +3 oxidation state with a d⁶ electron configuration. The presence of six strong-field cyanide ligands leads to a large energy gap between the t₂g and e_g orbitals, resulting in a stable, low-spin t₂g⁶e_g⁰ configuration. This filled, non-degenerate ground state contributes to the complex's notable kinetic inertness, which has made it a model system for studying substitution mechanisms.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the correlation between this electronic structure and observed reactivity. For instance, the complex's behavior as a competent oxidizing agent, capable of being reduced to hexacyanocobaltate(II), [Co(CN)₆]⁴⁻, is directly related to the energetics of its frontier molecular orbitals.

Furthermore, the photochemical reactivity of [Co(CN)₆]³⁻, specifically its tendency to undergo photoaquation (the light-induced substitution of a cyanide ligand by a water molecule), has been explained through detailed quantum chemical calculations. acs.orgnih.gov These theoretical models suggest that the drastically different reaction rates observed for various hexacyanometalates are dictated by the nature of their lowest excited triplet states. nih.gov For [Co(CN)₆]³⁻, calculations of the triplet state potential energy surface show how electronic excitation facilitates the Co-C bond rupture necessary for the ligand substitution reaction to proceed. acs.orgnih.gov

The catalytic properties of related metal(II) hexacyanocobaltate(III) surfaces in prebiotic peptide synthesis also underscore the importance of the electronic environment. These materials provide a surface that facilitates the polymerization of amino acids, a reactivity profile that can be investigated at an atomic level using in silico computer simulations to model reactive energy pathways at the organic-mineral interface. researchgate.net

Table 1: Correlation of Electronic Structure with Reactivity in [Co(CN)₆]³⁻
Reactivity ProfileElectronic Structure FeatureComputational/Theoretical InsightReference
Kinetic InertnessLow-spin d⁶ (t₂g⁶e_g⁰) configuration; large ligand field stabilization energy.The filled t₂g orbitals and large HOMO-LUMO gap result in a high activation energy for ligand substitution.
Oxidizing AgentStable Co(III) center; accessible LUMO (e_g orbitals).The complex can accept an electron to form the [Co(CN)₆]⁴⁻ species. DFT calculations can model the electron affinity.
PhotoaquationExcitation to metal-centered (ligand-field) excited states.Quantum chemical calculations show that excitation to the lowest triplet state (³T₁g) leads to a dissociative potential energy surface, facilitating Co-C bond cleavage. acs.orgnih.gov

Ligand Field Theory and Molecular Orbital Theory

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are powerful frameworks for describing the electronic structure of coordination compounds like potassium hexacyanocobaltate(III). LFT, an extension of crystal field theory, incorporates covalent interactions between the metal and ligands. MO theory provides a more complete picture by considering the formation of molecular orbitals from the atomic orbitals of the central metal ion and the ligand donor atoms. scribd.com

In the [Co(CN)₆]³⁻ complex, the cobalt(III) ion's 3d, 4s, and 4p orbitals combine with the σ- and π-orbitals of the six cyanide ligands to form a set of molecular orbitals. The cyanide ion is a particularly effective ligand because it can engage in both σ-donation (from the carbon lone pair into the metal's e_g orbitals) and π-backbonding (from the metal's filled t₂g orbitals into the empty π* orbitals of the CN⁻ ligand). This combination of interactions significantly influences the energy of the resulting molecular orbitals and is key to the complex's properties.

The interaction between the central Co(III) ion and the six cyanide ligands in an octahedral arrangement removes the degeneracy of the five d-orbitals. They split into a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e_g). The energy difference between these sets is known as the crystal field splitting energy (Δo or 10Dq).

Cyanide (CN⁻) is a strong-field ligand, meaning it causes a very large Δo. scribd.com For a Co(III) ion, which has a d⁶ electron configuration, the distribution of these six electrons depends on the balance between Δo and the pairing energy (P), which is the energy required to place two electrons in the same orbital.

Low-Spin Case: If Δo > P, it is energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals before occupying the higher-energy e_g orbitals.

High-Spin Case: If Δo < P, electrons will occupy the e_g orbitals before pairing in the t₂g orbitals.

In potassium hexacyanocobaltate(III), the large splitting induced by the cyanide ligands decisively favors the low-spin configuration. scribd.com All six d-electrons occupy the t₂g orbitals, resulting in a t₂g⁶e_g⁰ configuration. This arrangement has no unpaired electrons, rendering the complex diamagnetic, a property confirmed by experimental measurements. archive.org

Table 2: Electronic Properties of [Co(CN)₆]³⁻ based on Ligand Field Theory
PropertyDescriptionReference
Metal IonCobalt(III), Co³⁺
d-Electron Countd⁶ scribd.comarchive.org
Ligand Field StrengthStrong-field (from 6 x CN⁻)
Crystal Field Splitting (Δo)Large (Δo > P) scribd.com
Spin StateLow-Spin
Electron Configurationt₂g⁶e_g⁰ archive.org
Magnetic PropertyDiamagnetic (0 unpaired electrons) archive.org

For potassium hexacyanocobaltate(III), the electronic ground state is ¹A₁g, arising from the low-spin d⁶ (t₂g⁶e_g⁰) configuration. In this configuration, the t₂g orbitals are completely filled and the e_g orbitals are empty. Both sets of orbitals are symmetrically occupied. ijfmr.comreddit.com Consequently, the ground state is non-degenerate, and the complex is not expected to exhibit a first-order Jahn-Teller distortion. ijfmr.comreddit.com

Modeling of Intermolecular Interactions

The properties of potassium hexacyanocobaltate(III) in the solid state and in solution are influenced by intermolecular interactions, including ion-pairing, hydrogen bonding with solvent molecules, and van der Waals forces. Computational modeling is essential for investigating these subtle but important effects.

The solvent environment can significantly alter the electronic and spectroscopic properties of a coordination complex. Computational methods are widely used to model these solvent effects, often employing implicit solvent models like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. mdpi.comresearchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, can also be used for a more detailed analysis. researchgate.netnih.gov

For [Co(CN)₆]³⁻, which is often used as a reference compound in computational NMR studies, theoretical protocols have shown that PCM methods can effectively describe the influence of the solvent on both the geometry and the ⁵⁹Co NMR chemical shifts. mdpi.commdpi.comresearchgate.net

Recent advanced quantum chemical studies have revisited the UV-visible absorption spectrum of [Co(CN)₆]³⁻, explicitly accounting for the roles of solvation, vibronic coupling, and spin-orbit coupling. acs.orgacs.org The experimental spectrum shows two weak bands corresponding to the formally symmetry-forbidden d-d transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g) and a more intense charge-transfer band. acs.org

Table 3: Theoretical Analysis of the UV-Vis Spectrum of [Co(CN)₆]³⁻
Spectral FeatureTransition AssignmentTheoretical Explanation for IntensityReference
First weak band (~313 nm)¹A₁g → ¹T₁g (d-d)Symmetry-forbidden; intensity is gained through vibronic coupling (coupling of electronic transitions to molecular vibrations). acs.org
Second weak band (~260 nm)¹A₁g → ¹T₂g (d-d)Symmetry-forbidden; intensity is gained through vibronic coupling. acs.org
Band shoulder¹A₁g → ³T₁g (d-d)Spin-forbidden; intensity requires both vibronic and spin-orbit coupling to "borrow" intensity from allowed transitions. acs.org
Intense UV bandLigand-to-Metal Charge Transfer (LMCT)Symmetry-allowed transition, resulting in high intensity. acs.org

These computational investigations demonstrate that a sophisticated theoretical approach, accounting for the complex interplay of electronic structure and environmental effects, is necessary to fully reproduce and explain the spectroscopic properties of potassium hexacyanocobaltate(III). acs.orgacs.org

Mechanistic Studies of Reactions Involving Potassiumhexacyanocobaltate Iii

Reaction Kinetics and Rate Law Determination

Kinetic Analysis of Ligand Exchange and Substitution Reactions

The hexacyanocobaltate(III) anion, [Co(CN)₆]³⁻, is a classic example of a kinetically inert coordination complex. This inertness is a hallmark of low-spin d⁶ metal centers like Cobalt(III), which are significantly stabilized by a large crystal field stabilization energy (CFSE). Consequently, ligand exchange reactions involving this complex are exceedingly slow. The strong field cyanide ligands create a large energy gap between the t₂g and e₉ orbitals, making it energetically unfavorable to break a Co-CN bond to form a reaction intermediate.

While specific rate constants for ligand substitution on [Co(CN)₆]³⁻ are not widely reported due to the extreme slowness of the reactions, the mechanistic pathways are generally understood by studying analogous, albeit more reactive, Co(III) systems. For instance, studies on various Co(III) complexes, such as those with ammine or Schiff base ligands, reveal that they typically undergo substitution via a dissociative (D) or interchange dissociative (Id) mechanism. researchgate.nettamu.edu In a dissociative pathway, the rate-determining step is the breaking of a bond between the cobalt center and a leaving group, forming a five-coordinate intermediate.

For example, the anation of the related pentacyanoaquo-cobaltate(III) complex, [Co(CN)₅(H₂O)]²⁻, is believed to proceed through a pure dissociative mechanism, where a [Co(CN)₅]²⁻ intermediate is formed. nih.gov The rate law for such a mechanism is typically first-order, depending only on the concentration of the starting complex. nih.gov

Rate = k[Co(III) Complex]

The kinetic inertness of Co(III) complexes can be modulated by the nature of the ligands. For example, Co(III) complexes with equatorial ligands containing electron-withdrawing groups exhibit even slower ligand substitution kinetics. researchgate.net This profound inertness means that reactions like the replacement of a cyanide ligand in [Co(CN)₆]³⁻ by another ligand in solution occur over very long timescales, often requiring harsh conditions to proceed at a measurable rate.

Determination of Activation Energies in Temperature-Dependent Processes

The high activation energy (Ea) required for ligand substitution is a direct consequence of the kinetic inertness of the [Co(CN)₆]³⁻ complex. This energy barrier is largely dictated by the significant crystal field stabilization energy (CFSE) of the low-spin d⁶ configuration in an octahedral field. Any distortion from this geometry, which is necessary to form a transition state for a substitution reaction, results in a substantial loss of CFSE, thereby contributing to a high activation energy. This concept is formalized as the Crystal Field Activation Energy (CFAE), which is the change in CFSE when the complex moves from its ground state geometry to a transition state geometry. For low-spin d⁶ complexes, the CFAE for a dissociative pathway is significant, predicting a slow reaction rate.

While direct Eyring analysis of [Co(CN)₆]³⁻ ligand exchange is challenging, studies on other Co(III) complexes provide insight into the activation parameters. For instance, Eyring analyses of the substitution reactions of certain Co(III)-Schiff base complexes revealed that the slow rates were largely influenced by differences in the entropy of activation (ΔS‡) rather than just the enthalpy of activation (ΔH‡). researchgate.netresearchgate.net A positive entropy of activation is often indicative of a dissociative mechanism, where the disorder of the system increases as the leaving group departs in the transition state.

Table 1: Activation Parameters for Axial Ligand Substitution in a Co(III)-Schiff Base Complex at 37 °C This table presents data for an analogous Co(III) complex to illustrate typical activation parameters, as direct data for K₃[Co(CN)₆] is not readily available in the provided search results.

ComplexΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
[Co(salen)(NH₃)₂]⁺11738
[Co(salen)(3F-BnNH₂)₂]⁺13071

Kinetic Studies in Catalytic Polymerization Reactions

Potassium hexacyanocobaltate(III) is a crucial precursor for the synthesis of highly active double metal cyanide (DMC) catalysts. mit.eduuva.es These catalysts, typically with the general formula Zn₃[Co(CN)₆]₂, are used commercially for the ring-opening polymerization of epoxides, such as propylene (B89431) oxide (PO), to produce polyether polyols. mit.eduuva.esuwimona.edu.jm

Kinetic studies on the polymerization of propylene oxide using a zinc hexacyanocobaltate complex catalyst have shown that the reaction rate is proportional to the concentration of the catalyst and second-order with respect to the monomer concentration. mit.edu The rate law can be expressed as:

Rp = k[M]²[C]

Where:

Rp is the rate of polymerization

k is the rate constant

[M] is the concentration of the monomer (propylene oxide)

[C] is the concentration of the catalyst

This second-order dependence on the monomer suggests that the epoxide monomer is involved in the initiation stage of the polymerization. mit.edu The catalytic activity and the induction period of these DMC catalysts can be tuned by controlling the type and amount of complexing agents used during their preparation. mit.eduuva.es For example, using ZnBr₂ as the zinc source during synthesis resulted in higher polymerization rates compared to ZnCl₂ or ZnI₂. mit.edu Highly active catalysts can achieve efficiencies of several kilograms of polymer per gram of catalyst. uwimona.edu.jm

Table 2: Kinetic Data for Propylene Oxide (PO) Polymerization with a Zn-Co DMC Catalyst

ParameterValueReference
Reaction Order (Monomer)2 mit.edu
Reaction Order (Catalyst)1 mit.edu
Apparent Activation Energy (Ea)59.1 kJ/mol mit.edu
Catalytic Activity (Example)2.5 kg polymer / g catalyst uwimona.edu.jm

Electron Transfer Mechanisms

Mechanisms of Reduction Reactions (e.g., with Potassium in Liquid Ammonia)

The reduction of potassium hexacyanocobaltate(III) with potassium metal in liquid ammonia (B1221849) has been clarified through potentiometric titrations. researchgate.netbinghamton.edu These studies have demonstrated that the reduction of the Co(III) center to Co(0) is not a single-step process. Instead, it proceeds through a distinct intermediate.

First Reduction Step: [Co(CN)₆]³⁻ + 2e⁻ → [Co(CN)₄]³⁻ + 2CN⁻

Second Reduction Step: [Co(CN)₄]³⁻ + e⁻ → [Co(CN)₄]⁴⁻

The experiments showed that the reduction from the Co(I) intermediate to the Co(0) state is a relatively slow reaction. binghamton.edu Due to the very low solubility of potassium hexacyanocobaltate(III) in liquid ammonia (less than 0.2 g/100 mL), the titrations were most effectively carried out by adding the cobalt complex solution to the potassium solution. researchgate.netbinghamton.edu

Intra- and Intermolecular Electron Transfer Pathways in Photocatalytic Systems

While potassium hexacyanocobaltate(III) itself is not typically used as a primary photocatalyst, the cobalt-cyanide framework and related cobalt complexes are integral to mechanistic studies of photocatalytic electron transfer. These systems provide valuable insights into how light energy can be converted into chemical energy.

Intramolecular Electron Transfer: In specially designed molecular systems, a cobalt center can act as an electron acceptor in an intramolecular photoinduced electron transfer process. For example, in novel cobalt clathrochelate-zinc porphyrin assemblies, light absorption by the porphyrin unit (the chromophore) leads to an excited state. This is followed by electron transfer from the excited porphyrin to the cobalt(II) center, generating a long-lived cobalt(I) species. solubilityofthings.com This charge-separated state is crucial for driving subsequent chemical reactions, such as hydrogen production. solubilityofthings.com Similarly, artificial photocatalytic enzymes have been created by anchoring both an Iridium-based photosensitizer and a Nickel-cobalt complex within a protein scaffold, enabling efficient intramolecular electron transfer to drive C-O bond formation. acs.org The rate and efficiency of this electron transfer are highly dependent on the distance between the donor and acceptor sites. acs.org

Intermolecular and Interfacial Electron Transfer: Intermolecular electron transfer is also a key mechanism in cobalt-based photocatalytic systems. Studies using cobalt(III)-pyridine complexes anchored to the surface of titanium dioxide (TiO₂) nanocrystals have demonstrated interfacial electron transfer (IET). niscpr.res.in Upon UV irradiation, the TiO₂ semiconductor becomes excited, promoting an electron to its conduction band. This electron is then transferred to the adsorbed Co(III) complex, reducing it to Co(II). niscpr.res.in The efficiency of this process depends on the specific pyridine (B92270) ligands attached to the cobalt center, which modify the electronic coupling between the TiO₂ and the complex. niscpr.res.in In other systems, a photosensitizer in solution can be excited by light and then transfer an electron to a separate cobalt-containing catalyst molecule, initiating a catalytic cycle for reactions like CO₂ reduction.

Catalytic Reaction Mechanisms of Potassiumhexacyanocobaltate(III)

Potassium hexacyanocobaltate(III) serves as a critical precursor and component in various catalytic systems. Its unique electronic structure and coordination chemistry enable its involvement in a range of mechanistically distinct catalytic reactions. This section explores the mechanistic details of its role in photocatalytic hydrogen generation, double metal cyanide catalysis, and oxidation reactions.

Proposed Mechanisms for Hydrogen Generation in Photocatalysis

While potassium hexacyanocobaltate(III) itself is not a primary photocatalyst for hydrogen generation, cobalt complexes, in general, are a major focus of research for water reduction catalysis in artificial photosynthesis systems. These systems typically consist of a photosensitizer, a sacrificial electron donor, and a cobalt-based catalyst. The general mechanism provides a framework for understanding how a cobalt center, such as the one in hexacyanocobaltate(III), could potentially function in such a cycle.

The dominant pathway for hydrogen generation using a molecular cobalt catalyst generally follows these steps fiveable.me:

Photosensitizer Excitation : A photosensitizer (PS), such as a ruthenium polypyridyl complex, absorbs light, promoting it to an excited state (PS*).

Reductive Quenching : The excited photosensitizer is reductively quenched by a sacrificial electron donor (D), such as triethanolamine (B1662121) (TEOA) or ascorbic acid. fiveable.me This reaction generates a reduced photosensitizer (PS⁻) and an oxidized donor (D⁺).

PS* + D → PS⁻ + D⁺

Catalyst Reduction : The reduced photosensitizer transfers an electron to the Co(II) form of the catalyst, reducing it to a highly reactive Co(I) species. fiveable.me In systems where the initial state is Co(III), a two-electron reduction would be required to reach the active Co(I) state.

PS⁻ + Co(II) → PS + Co(I)

Protonation and Hydride Formation : The Co(I) center is highly basic and reacts with a proton source (H⁺), typically from water in aqueous solutions, to form a cobalt(III)-hydride (Co(III)-H) intermediate. fiveable.me

Co(I) + H⁺ → Co(III)-H

Second Reduction and Hydrogen Release : The subsequent steps can vary. One proposed pathway involves the reduction of the Co(III)-H species by another Co(I) complex to generate a Co(II)-hydride (Co(II)-H). fiveable.me This intermediate then reacts with another proton to release molecular hydrogen (H₂) and regenerate the Co(II) catalyst. fiveable.me

Co(III)-H + Co(I) → 2 Co(II) + H⁻ (conceptually)

Alternatively:

Co(III)-H + e⁻ (from PS⁻) → Co(II)-H mdpi.com

Co(II)-H + H⁺ → Co(II) + H₂

This multi-step process, which cycles the cobalt center through various oxidation states (e.g., +1, +2, +3), highlights the electronic flexibility required for catalytic hydrogen evolution. The cyanide ligands in potassium hexacyanocobaltate(III) create a very stable Co(III) complex, which could influence the energetic requirements for the initial reduction steps. fiveable.me

Elucidation of Active Sites and Reaction Pathways in Double Metal Cyanide Catalysis

Potassium hexacyanocobaltate(III) is an essential starting material for the synthesis of highly active double metal cyanide (DMC) catalysts. nih.govspectroscopyonline.com These catalysts, with the general formula Zn₃[Co(CN)₆]₂·xZnCl₂·yH₂O·zL (where L is a complexing agent), are primarily used for the ring-opening polymerization (ROP) of epoxides to produce polyether polyols. nih.govspectroscopyonline.com

Catalyst Synthesis and Structure: DMC catalysts are typically prepared by reacting an aqueous solution of a zinc salt (e.g., zinc chloride) in excess with potassium hexacyanocobaltate(III). nih.govacs.org The presence of an organic complexing agent, such as tert-butanol, is crucial for achieving high catalytic activity. nih.govspectroscopyonline.com The resulting material has a structure based on the cubic rock-salt lattice of zinc hexacyanocobaltate(III), but with important modifications. acs.org The structure contains vacancies at one-third of the [Co(CN)₆]³⁻ sites due to charge imbalance, and the complexing agent coordinates to surface zinc ions. acs.org

Active Site Elucidation: Spectroscopic and theoretical studies have established that the catalytically active sites are not the cobalt ions, which remain coordinated within the cyanide cage, but rather the Lewis acidic zinc ions (Zn²⁺) on the catalyst surface. researchgate.netmdpi.com X-ray absorption spectroscopy (XAS) has confirmed that only the Zn atoms are the active metallic centers. mdpi.com In the active catalyst, these zinc atoms are typically coordinated to four nitrogen atoms from the cyanide bridges and may also have coordination sites occupied by the complexing agent or initiator molecules. researchgate.netmdpi.com The excess zinc chloride and the complexing agent play a key role in creating and enhancing these active Lewis acidic sites. researchgate.net

Reaction Pathway for Epoxide Polymerization: The most accepted mechanism for the ROP of epoxides (like propylene oxide, PO) on DMC catalysts is a coordinative insertion mechanism.

Initiation : The reaction begins with the coordination of a hydroxyl group from an initiator molecule (e.g., a short-chain polyol) to a Lewis acidic Zn²⁺ active site. This is followed by deprotonation of the hydroxyl group, which then inserts into the Zn-O bond.

Propagation : An epoxide monomer coordinates to the same Zn²⁺ active site. This coordination activates the epoxide ring, making it susceptible to nucleophilic attack by the oxygen atom of the initiator molecule already bound to the zinc. The attack occurs at the less sterically hindered carbon atom of the epoxide, leading to the opening of the ring and the insertion of the monomer into the Zn-O bond, thereby elongating the polymer chain.

Chain Transfer and Termination : The polymer chain can be transferred to another initiator molecule, allowing a new chain to grow from the same active site. The final polymer is obtained after detaching from the catalyst.

The table below summarizes the key components and features of a typical Zn-Co DMC catalyst system.

ComponentChemical Formula/TypeRole in Catalysis
Cobalt Cyanide SaltK₃[Co(CN)₆]Forms the structural backbone of the catalyst. nih.govacs.org
Metal SaltZnCl₂ (in excess)Provides the Lewis acidic Zn²⁺ ions that form the active sites. nih.govmdpi.com
Complexing Agenttert-Butanol, Glyme, etc.Modifies the catalyst structure, enhances activity by creating more active sites, and improves catalyst morphology. nih.govspectroscopyonline.com
InitiatorPolyol (e.g., PPG)Starts the polymerization process by coordinating to the active site. spectroscopyonline.com
MonomerPropylene Oxide (PO)The building block for the final polyether polyol product. spectroscopyonline.com

Mechanistic Insights into Oxidation Reactions (e.g., Styrene (B11656) Oxidation)

Catalysts derived from potassium hexacyanocobaltate(III), particularly DMC catalysts, have shown efficacy in the oxidation of various organic substrates, including styrene. The mechanism of these reactions is highly dependent on the choice of the outer metal cation in the DMC structure, the oxidant used, and the reaction conditions.

Role of the Outer Metal Cation: In the oxidation of styrene using tert-butyl hydroperoxide (TBHP) as the oxidant, the catalytic activity of M-Co DMC catalysts (where M = Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺) is strongly influenced by the outer metal 'M'. nih.gov Studies have shown that the most electronegative outer cations exhibit the best conversions, with copper (Cu²⁺) leading to 95% styrene conversion, followed by nickel (Ni²⁺) at 85%. nih.gov This suggests that the Lewis acidity and redox potential of the outer metal cation are key to activating the oxidant and/or the substrate.

Proposed Reaction Pathways for Styrene Oxidation: Two main pathways are proposed for the oxidation of styrene using DMC-type catalysts:

Epoxidation Pathway : This pathway leads to the formation of styrene oxide as the primary product. This is often observed when using Fe-Co DMC catalysts. researchgate.net The proposed mechanism involves the activation of the oxidant (e.g., TBHP) by the metal center to form a high-valent metal-oxo or metal-peroxo species. This active oxygen species is then transferred to the double bond of the styrene molecule.

Styrene → Styrene Oxide

C=C Bond Cleavage Pathway : This pathway results in the formation of benzaldehyde (B42025) and its subsequent oxidation product, benzoic acid. nih.gov This is often the dominant pathway for M-Co (M = Mn, Co, Ni, Cu) DMCs with TBHP. nih.gov The mechanism likely involves the formation of a metal-hydroperoxide intermediate which attacks the styrene double bond, leading to an unstable intermediate that undergoes C=C bond cleavage. Benzaldehyde is formed initially and can be further oxidized to benzoic acid if the oxidant remains active. nih.gov

Styrene → Benzaldehyde → Benzoic Acid

In some systems using specific cobalt complexes, a radical mechanism is proposed. For instance, a cobalt(III) tert-butylperoxo complex can react with styrene via nucleophilic addition, followed by reaction with O₂ to generate polymeric styrene peroxo species. scispace.com Indirect evidence also points towards the possible formation of highly reactive cobalt(V)-oxo intermediates in certain catalytic cycles, which would be powerful oxygen atom transfer agents.

The table below presents research findings on the catalytic oxidation of styrene using different cobalt-based catalysts.

CatalystOxidantMain Product(s)Styrene Conversion (%)Key Mechanistic Insight
Cu₃[Co(CN)₆]₂TBHPBenzaldehyde, Benzoic Acid95%Activity is linked to the high electronegativity of the outer Cu²⁺ cation, favoring C=C bond cleavage. nih.gov
Ni₃[Co(CN)₆]₂TBHPBenzaldehyde, Benzoic Acid85%Outer cation plays a crucial role in catalytic efficiency. nih.gov
FeCo DMC / MeOHTBHPStyrene Oxide, Benzaldehyde82%Alcohol modification of the DMC catalyst enhances conversion; main product is the epoxide. researchgate.net
Co(III) corroles---A plausible mechanism involves the formation of a Co(V)-oxo intermediate that transfers an oxygen atom to styrene. mdpi.com

Academic Research Applications and Advanced Materials Science

Catalysis Research

The primary role of potassium hexacyanocobaltate(III) in catalysis is as a precursor for the synthesis of Double Metal Cyanide (DMC) catalysts. These catalysts have demonstrated remarkable efficiency and selectivity in various chemical transformations.

Development and Characterization of Double Metal Cyanide (DMC) Catalysts

Double Metal Cyanide (DMC) catalysts are highly active coordination polymers, with zinc hexacyanocobaltate(III) being a prominent example. nih.gov The synthesis of DMC catalysts typically involves the reaction of an aqueous solution of a metal salt, commonly zinc chloride (ZnCl₂), with an aqueous solution of a metal cyanide salt, such as potassium hexacyanocobaltate(III). researchgate.netrsc.org This reaction is generally carried out in the presence of an organic complexing agent, like tert-butyl alcohol, which is crucial for the catalyst's activity. nih.gov

Characterization studies of DMC catalysts derived from potassium hexacyanocobaltate(III) have revealed that a significant portion of the catalyst material possesses a non-crystalline or amorphous structure. researchgate.net Extended X-ray Absorption Fine Structure (EXAFS) analysis has been instrumental in elucidating the catalyst's active sites, establishing that zinc atoms, rather than cobalt, are the active metallic centers in these DMC catalysts. researchgate.net The coordination environment around the zinc atoms changes from octahedral in the less active crystalline forms to tetrahedral in the highly active catalysts. researchgate.net

The properties of the resulting DMC catalyst, including its morphology and catalytic activity, are influenced by the preparation method. researchgate.net Factors such as the mode of reagent addition and the presence of co-complexing agents can be tailored to optimize catalyst performance for specific applications. researchgate.net

Table 1: Key characteristics of DMC catalysts synthesized using Potassium Hexacyanocobaltate(III).
CharacteristicDescriptionReference
PrecursorsPotassium hexacyanocobaltate(III) and a metal salt (e.g., Zinc Chloride) researchgate.netrsc.org
StructurePredominantly non-crystalline/amorphous researchgate.net
Active Catalytic CenterZinc atoms researchgate.net
Complexing AgentEssential for high activity (e.g., tert-butyl alcohol) nih.gov

Application in Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., Propylene (B89431) Oxide, δ-Valerolactone)

DMC catalysts, synthesized from potassium hexacyanocobaltate(III), are highly effective for the ring-opening polymerization (ROP) of cyclic monomers, most notably epoxides like propylene oxide (PO). rsc.orgCurrent time information in San Diego, CA, US. These catalysts are used to produce polyether polyols with low levels of unsaturation, which are key components in the production of polyurethanes. nih.gov The polymerization is believed to proceed via a coordination mechanism where the epoxide monomer coordinates to the Lewis acidic zinc sites on the catalyst before the ring is opened by a nucleophile. rsc.org Kinetic studies have shown that the initial rate of propoxylation has a first-order dependence on the concentrations of the catalyst, propylene oxide, and hydroxyl groups. rsc.org

The application of DMC catalysts has also been explored for the ROP of other cyclic monomers, such as lactones. While specific detailed studies on the use of potassium hexacyanocobaltate(III)-derived DMC catalysts for δ-valerolactone are not extensively documented in the provided search results, the known efficacy of these catalysts for the ROP of other cyclic esters like ε-caprolactone suggests their potential in this area. nih.gov The ROP of δ-valerolactone itself is a known process for producing biodegradable polyesters. researchgate.net

Table 2: Application of DMC Catalysts in Ring-Opening Polymerization.
MonomerProductCatalyst SystemReference
Propylene OxidePolyether PolyolsDMC catalysts from K₃[Co(CN)₆] and ZnCl₂ nih.govrsc.orgCurrent time information in San Diego, CA, US.
δ-ValerolactonePoly(δ-valerolactone)Potentially effective with DMC catalysts researchgate.net

Catalysis of Carbonyl Compound Reductive Amination

Potassium hexacyanocobaltate(III) can be utilized as a complexing agent to synthesize catalysts for the chemoselective reductive amination of carbonyl compounds. Current time information in San Diego, CA, US. This reaction is a cornerstone in the synthesis of amines, which are vital intermediates in the pharmaceutical and agricultural industries. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source in the presence of a reducing agent. While the direct use of potassium hexacyanocobaltate(III)-derived catalysts for this purpose is noted, the broader field of reductive amination often employs various cobalt-based catalysts. For instance, amorphous cobalt particles generated in situ from cobalt(II) chloride and a reducing agent have shown high activity and selectivity under mild conditions. core.ac.uk Furthermore, zinc complexes have also been demonstrated as effective pre-catalysts for the reductive amination of carbonyl compounds. nih.govresearchgate.net

Catalytic Coupling Reactions of CO₂ with Epoxides

The coupling of carbon dioxide (CO₂) with epoxides to form cyclic carbonates is a highly atom-economical and environmentally friendly reaction. DMC catalysts derived from potassium hexacyanocobaltate(III) have shown significant promise in this area. Current time information in San Diego, CA, US.researchgate.net These catalysts can effectively facilitate the reaction between CO₂ and epoxides like propylene oxide to produce cyclic carbonates. researchgate.net Research has shown that Co-Zn DMC catalysts can achieve high conversion and selectivity for the cyclic carbonate product. researchgate.net The catalytic activity is influenced by the catalyst's structure and composition, with factors such as the method of preparation and the nature of the complexing agent playing a crucial role. researchgate.net In some systems, the DMC catalyst is thought to work in synergy with other components, such as zinc glutarate, to enhance CO₂ conversion. researchgate.net

Photocatalytic Systems for Hydrogen Evolution

Potassium hexacyanocobaltate(III) and its derivatives are being investigated for their potential in photocatalytic systems for hydrogen (H₂) evolution, a key process in the development of solar fuels. Research has shown that bimetallic ruthenium(II)-cobalt(II) photocatalysts, which can be synthesized from precursors related to potassium hexacyanocobaltate(III), are active for hydrogen generation in acidified acetonitrile. researchgate.net The proposed mechanism involves an intramolecular electron transfer from an excited ruthenium(II) center to the cobalt(II) center, leading to the formation of a cobalt(I) species. researchgate.net This reduced cobalt species is essential for the production of H₂ from protons. researchgate.net The mechanism of hydrogen evolution in such systems is complex and can proceed through different pathways depending on the specific catalyst and reaction conditions. nih.gov For instance, in some cobalt-based systems, a cobalt hydride intermediate is formed, which then reacts to release hydrogen. nih.gov

Electrocatalysis for Water Oxidation Reactions

Metal hexacyanocobaltates, which are structurally related to the components of DMC catalysts, have emerged as promising electrocatalysts for the water oxidation reaction, also known as the oxygen evolution reaction (OER). This half-reaction is a critical bottleneck in water splitting for hydrogen production. A systematic study of a family of metal hexacyanocobaltates (where the metal is Co, Mn, Ni, or Fe) revealed that cobalt hexacyanocobaltate exhibits the highest electrocatalytic activity for water oxidation. researchgate.netresearchgate.net

Electrochemical studies, including the analysis of Tafel plots, have been used to evaluate the performance of these catalysts. The Tafel slope provides insight into the reaction mechanism. For cobalt hexacyanocobaltate, a low overpotential is required to drive the water oxidation reaction, indicating its high catalytic efficiency. researchgate.net For instance, at a pH of 7, cobalt hexacyanocobaltate has been shown to have a lower overpotential for water oxidation compared to other metal hexacyanocobaltates. researchgate.net

Table 3: Electrocatalytic Performance of Metal Hexacyanocobaltates for Water Oxidation.
CatalystOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Cobalt Hexacyanocobaltate ([Co-Co])262Not specified in snippet researchgate.net
Cobalt Iron Hexacyanocobaltate ([Co₀.₉Fe₀.₁-Co])295Not specified in snippet researchgate.net
Cobalt Iron Hexacyanocobaltate ([Co₀.₅Fe₀.₅-Co])312Not specified in snippet researchgate.net

Heterogeneous Catalysis with Modified Hexacyanocobaltate(III) Complexes

Modified hexacyanocobaltate(III) complexes, often in the form of double metal cyanides (DMCs), have emerged as effective heterogeneous catalysts. These materials provide a solid surface for various chemical transformations, with their catalytic activity often influenced by the nature of the external metal ions incorporated into the structure.

Double metal cyanides with the general formula Mₐ[Co(CN)₆]ₑ·xH₂O, where M is a divalent metal ion, serve as a platform for catalytic reactions. The external metal ion is a key determinant of the catalytic performance. For instance, in the oligomerization of amino acids, a process relevant to prebiotic chemistry, the catalytic activity of different metal(II) hexacyanocobaltates(III) varies. Studies have shown that zinc(II) hexacyanocobaltate(III) (ZnHCCo) exhibits superior catalytic properties in the condensation of glycine (B1666218) and alanine (B10760859) compared to other metal-containing analogues like manganese(II), iron(II), and nickel(II) hexacyanocobaltate(III). nih.gov The higher catalytic activity of ZnHCCo is attributed to its larger surface area. nih.gov

In the realm of polymer synthesis, porous hexacyanocobaltate(III) complexes have demonstrated activity as catalysts in the ring-opening copolymerization of carbon dioxide (CO₂) and propylene oxide (PO). mdpi.com Although their activity is considered moderate to low compared to some other catalytic systems, this represents a significant application for these materials. mdpi.com The catalytic performance in these systems is dependent on the presence of coordinatively unsaturated metal sites (CUMSs), which act as Lewis acid sites.

The following table summarizes the catalytic activity of different metal hexacyanocobaltate(III) complexes in the oligomerization of amino acids.

CatalystAmino AcidOligomerization ProductYieldReference
ZnHCCoGlycineTetraglycineHigh nih.gov
ZnHCCoAlanineDialanineHigh nih.gov
MnHCCoGlycineTrimer- nih.gov
FeHCCoGlycineTrimer- nih.gov
NiHCCoGlycineTrimer- nih.gov
MnHCCoAlanineDimer- nih.gov
FeHCCoAlanineDimer- nih.gov
NiHCCoAlanineDimer- nih.gov

Supramolecular Chemistry and Coordination Polymer Design

The hexacyanocobaltate(III) anion is a cornerstone in the field of supramolecular chemistry, acting as a versatile building block for the construction of complex coordination architectures, including coordination polymers and Prussian blue analogues.

The [Co(CN)₆]³⁻ anion, with its well-defined octahedral geometry and multiple cyanide bridging ligands, is an excellent candidate for constructing multidimensional coordination polymers. The cyanide ligands can coordinate to other metal centers, leading to the formation of extended networks. The choice of the secondary metal ion and the reaction conditions, such as temperature and solvent, can direct the assembly of these building blocks into frameworks with specific dimensionalities and topologies. For example, hydrothermal synthesis has been employed to create Co(II)−Ni(II) cyano-bridged multidimensional assemblies from hexacyanocobaltate(III) precursors. researchgate.net These structures exhibit a range of dimensionalities, from one-dimensional chains to three-dimensional frameworks. researchgate.net

Solid solutions of hexacyanometalates, including those containing hexacyanocobaltate(III), can be synthesized through innovative routes such as electrochemical and mechanochemical methods. These methods allow for the creation of mixed-crystal systems with tunable properties. A notable example is the formation of a quaternary solid solution, KCuxZn₁₋x[Co(CN)₆]x[Fe(CN)₆]₁₋x, from a mixture of KCu[Co(CN)₆] and KZn[Fe(CN)₆]. researchgate.netnii.ac.jp

Electrochemical cycling of a mixture of the parent compounds leads to the formation of the solid solution. Similarly, mechanical milling of the powder mixture also induces the formation of a single cubic phase, indicating the creation of a solid solution. researchgate.netnii.ac.jp The progress of the solid-state reaction can be monitored by techniques such as X-ray diffractometry and cyclic voltammetry. researchgate.netnii.ac.jp

The following table illustrates the change in the lattice constant of the cubic phase formed during the mechanochemical synthesis of KCuxZn₁₋x[Co(CN)₆]x[Fe(CN)₆]₁₋x as a function of milling time.

Milling Time (min)Lattice Constant of Cubic Phase (Å)Reference
0- researchgate.netnii.ac.jp
210.16 researchgate.netnii.ac.jp
410.15 researchgate.netnii.ac.jp
810.14 researchgate.netnii.ac.jp
1610.13 researchgate.netnii.ac.jp
3210.12 researchgate.netnii.ac.jp

The porous nature of many coordination polymers derived from hexacyanocobaltate(III) allows them to act as hosts for various guest molecules. This host-guest chemistry can lead to materials with dynamic properties, such as sensing and tunable emissions. The inclusion of guest molecules within the cavities of the coordination polymer framework can alter the physical and chemical properties of the material.

For instance, the luminescence of cyanide-bridged coordination polymers can be tuned by the inclusion of guest solvent molecules. nih.gov Vapors of methanol (B129727) or ethanol (B145695) can cause a reversible and significant change in the luminescent color of certain coordination polymers. nih.gov This phenomenon arises from the interaction of the guest molecules with the coordination framework, which modulates the energy of the excited states. nih.gov While not exclusively demonstrated with hexacyanocobaltate(III)-based polymers in the provided search results, the principle of host-guest interactions in cyanide-bridged coordination polymers is directly applicable. The porous frameworks of Prussian blue analogues, which can be synthesized using hexacyanocobaltate(III), are known to accommodate guest ions and molecules, influencing their electrochemical and optical properties. acs.org

Advanced Functional Materials Development

The unique electronic structure of the hexacyanocobaltate(III) anion and its ability to form robust, extended networks with other metal ions make it a key component in the development of advanced functional materials with tunable properties.

The optical properties of these materials can also be tuned. Host-guest interactions, as mentioned previously, can lead to changes in the luminescence of coordination polymers. nih.gov The color of Prussian blue analogues can be altered by the oxidation state of the metal centers, leading to electrochromic behavior. Furthermore, the incorporation of specific guest molecules can modulate the charge transfer between different components of the framework, resulting in tunable optical emissions. nih.gov This tunability makes these materials promising for applications in sensors, displays, and optical switches. rsc.org

Photochromic and Photoinduced Magnetic Relaxation Materials

Potassium hexacyanocobaltate(III) is a key building block in the synthesis of cobalt-iron Prussian blue analogues (PBAs), a class of materials renowned for their photochromic and photomagnetic properties. These materials exhibit the fascinating ability to change their color and magnetic properties upon exposure to light.

The underlying mechanism for this phenomenon is a photoinduced electron transfer. In the ground state, these PBAs typically consist of a Co(III)-NC-Fe(II) framework. When irradiated with light of a specific wavelength, an electron is transferred from the iron(II) ion to the cobalt(III) ion. This results in the formation of a metastable state with a Co(II)-NC-Fe(III) configuration. This change in the oxidation states of the metal centers leads to a significant alteration of the material's properties.

Table 1: Photoinduced State Transition in Cobalt-Iron Prussian Blue Analogues

PropertyGround State (Before Illumination)Metastable State (After Illumination)
Dominant Species Co(III) (low-spin), Fe(II) (low-spin)Co(II) (high-spin), Fe(III) (low-spin)
Magnetic Property Paramagnetic or weakly magneticFerrimagnetic or strongly magnetic
Color Varies (e.g., pale green)Varies (e.g., dark blue/violet)

This light-induced transformation is often reversible, with the material returning to its ground state upon heating or irradiation with light of a different wavelength. This bistability makes these materials promising candidates for applications in high-density optical data storage, molecular switches, and light-controllable magnetic devices. Research has demonstrated that nanoparticles of rubidium cobalt hexacyanoferrate, a related PBA, show a significant increase in magnetization after illumination with white light at low temperatures. ornl.gov The study of cobalt hexacyanoferrate has revealed a complex interplay of redox processes that can be triggered by near-infrared radiation, leading to changes in the material's electronic and ionic transport properties. researchgate.netresearchgate.net

Formation of Xerogels via Cyanogels for Advanced Sensing Applications

Potassium hexacyanocobaltate(III) has been identified as a precursor for the formation of cyanogels, which can then be converted into xerogels with potential applications in solid-state gas sensing. A cyanogel is a type of gel where the network structure is formed by the assembly of cyanide-bridged coordination polymers. Upon removal of the solvent from the cyanogel, a porous solid material known as a xerogel is obtained.

The porous nature and high surface area of these xerogels, combined with the chemical properties of the cobalt-containing framework, make them suitable for detecting specific gases. The sensing mechanism likely involves the interaction of gas molecules with the active sites within the xerogel's porous structure, leading to a measurable change in its physical properties, such as electrical conductivity or optical absorbance. While the application of potassium hexacyanocobaltate(III) in this area is an emerging field of research, the potential for creating highly sensitive and selective gas sensors is a significant driving force for further investigation.

Nanoporous Oxides Derived from Hexacyanocobaltate(III) for Organic Transformations (e.g., Amine Oxidation)

The thermal decomposition of potassium hexacyanocobaltate(III) offers a pathway to synthesize nanoporous cobalt oxides. These materials are of great interest due to their high surface area and catalytic activity in various organic reactions, including the oxidation of amines. The controlled heating of potassium hexacyanocobaltate(III) in an oxygen-containing atmosphere leads to the breakdown of the complex and the formation of cobalt oxide nanoparticles. The porosity of the resulting material can be influenced by the decomposition conditions.

Nanoporous cobalt oxides have demonstrated effectiveness as catalysts in the oxidation of amines to imines, an important transformation in organic synthesis. The high surface area of the nanoporous material provides a large number of active sites for the catalytic reaction to occur. The mechanism of amine oxidation over cobalt oxide catalysts is believed to involve the activation of the amine on the catalyst surface and subsequent reaction with an oxidizing agent. Research on various cobalt oxide-based catalysts has shown high yields in the oxidation of benzylamine. researchgate.net While direct studies detailing the use of cobalt oxides derived specifically from potassium hexacyanocobaltate(III) for amine oxidation are still developing, the established catalytic properties of nanoporous cobalt oxides strongly suggest their potential in this application. The synthesis of these catalysts from a readily available precursor like potassium hexacyanocobaltate(III) presents an economically viable route to efficient catalytic systems.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Controlled Nanostructure Fabrication

Future research must extend beyond traditional precipitation methods to achieve precise control over the material's morphology and dimensionality, which are critical for advanced applications. prepchem.comdrugfuture.com Exploration into unconventional synthetic strategies is a primary avenue for creating tailored nanostructures.

Promising methodologies include:

Hydrothermal Synthesis : This technique can be adapted to create complex structures like the nanocages observed in related manganese-cobalt Prussian blue analogues. acs.org

Microemulsion Techniques : The synthesis of highly reproducible, monodisperse nanocrystals with controlled sizes has been demonstrated for analogous compounds like iron(II) hexacyanochromate(III) and presents a clear path for producing potassium hexacyanocobaltate(III) nanoparticles. researchgate.net

Cyanogel Process : The formation of xerogels through a cyanogel process is a promising route for developing materials with applications in solid-state gas sensors. alfachemic.com

Composite Material Synthesis : Future work could focus on loading potassium hexacyanocobaltate(III) onto porous supports, such as granular activated carbon, to create new adsorbent materials with enhanced performance for specific applications like radionuclide separation. sigmaaldrich.comresearchgate.net

These advanced synthetic routes will enable the fabrication of nanostructures like nanoparticles, nanocages, and xerogels, unlocking new functionalities not achievable with the bulk material.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

To move beyond a static understanding of potassium hexacyanocobaltate(III), it is crucial to employ advanced spectroscopic techniques capable of probing reaction mechanisms in real-time. These methods can provide unprecedented insight into transient species, reaction kinetics, and electron transfer dynamics.

Key spectroscopic tools for future investigation include:

Time-Resolved Spectroscopy : As demonstrated in studies of related binuclear ruthenium-cobalt photocatalysts, time-resolved measurements are essential for proving intramolecular electron transfer events and identifying transient species, such as cobalt(I), that are critical intermediates in catalytic cycles like hydrogen production. researchgate.net

⁵⁹Co NMR Spectroscopy : This technique has proven effective for studying the binding interactions of the [Co(CN)₆]³⁻ anion with macromolecules, such as cytochrome c. sigmaaldrich.com Its application can be expanded to probe host-guest interactions in novel supramolecular systems and to understand the local cobalt environment in new materials.

In Situ Electron Microscopy : Techniques like in situ electrochemical scanning/transmission electron microscopy (S/TEM) allow for the direct observation of electrode-electrolyte interfaces during electrochemical processes. pnnl.gov Applying this to systems involving potassium hexacyanocobaltate(III) could reveal crucial information about its role and stability as an electrocatalyst or in energy storage systems.

By utilizing these advanced probes, researchers can directly observe and understand the complex mechanistic pathways governing the compound's reactivity.

Integration of Computational and Experimental Data for Predictive Modeling

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and design of new materials based on potassium hexacyanocobaltate(III). Predictive modeling can guide experimental efforts, saving time and resources.

A key area of focus is the use of Density Functional Theory (DFT) . DFT calculations have already been used to provide mechanistic insights into the behavior of analogous hexacyanometallate electrolytes. researchgate.net Specifically, these calculations can:

Illuminate the effects of ligand exchange dynamics on redox stability. researchgate.net

Explain structural variations and their impact on electrochemical properties. researchgate.net

Investigate degradation pathways and detrimental side reactions, highlighting strategies for targeted improvement. researchgate.net

By integrating DFT predictions with experimental results from electrochemical and spectroscopic studies, a comprehensive model of the structure-property-performance relationship can be developed. This predictive capability is essential for rationally designing materials with optimized stability and efficiency, for example, in achieving stable cycling performance in redox flow batteries. researchgate.net

Design of Next-Generation Catalysts and Functional Materials

Building upon its known properties, future research should focus on designing sophisticated catalysts and functional materials where the [Co(CN)₆]³⁻ unit is a key component.

Catalysis:

Double Metal Cyanide (DMC) Catalysts : Potassium hexacyanocobaltate(III) is already used as a complexing agent to synthesize DMC catalysts for reactions like the ring-opening polymerization of epoxides and the coupling of CO₂ with epoxides. sigmaaldrich.com Future work should aim to create next-generation DMC catalysts with enhanced activity and selectivity through controlled synthesis and nanostructuring.

Electrocatalysts and Photocatalysts : The electrochemical synthesis of cobalt-based hexacyanocobaltates has yielded efficient electrocatalysts for water oxidation. acs.org Furthermore, related cobalt complexes have been integrated into supramolecular structures for photocatalytic hydrogen evolution. researchgate.net A major future direction is the rational design of new electro- and photocatalytic systems based on potassium hexacyanocobaltate(III).

Functional Materials:

Energy Storage : Analogues like potassium hexacyanochromate (B1208335) have shown promise as materials for aqueous redox flow batteries. researchgate.net Designing and optimizing potassium hexacyanocobaltate(III)-based materials for this purpose is a critical research avenue for sustainable energy storage. researchgate.net

Sensors and Adsorbents : The compound's utility in forming xerogels for gas sensors and its potential for separating radionuclides like cesium from waste streams are promising starting points. alfachemic.comsigmaaldrich.com Future research can focus on developing highly selective and high-capacity sensor and adsorbent materials by fabricating them as composites or controlled nanostructures. sigmaaldrich.comresearchgate.net

Exploration of New Redox Chemistries and Electron Transfer Pathways

A deeper exploration of the fundamental redox chemistry and electron transfer mechanisms of potassium hexacyanocobaltate(III) can open up new chemical possibilities. Research should venture into less-common redox states and novel activation methods.

Unexplored avenues include:

Unconventional Redox States : The generation of a cobalt(I)-containing species has been identified as a key step in the photocatalytic production of hydrogen gas with related complexes. researchgate.net Investigating the controlled electrochemical or chemical reduction of potassium hexacyanocobaltate(III) to access this highly reactive Co(I) state could lead to new catalytic applications. The reduction of the Co(III) center using potent reducing agents like potassium in liquid ammonia (B1221849) has been studied and serves as a basis for exploring these lower oxidation states. sigmaaldrich.com

Ligand Exchange Dynamics : Detrimental side reactions in related energy storage systems have been linked to ligand exchange mechanisms. researchgate.net A thorough investigation into the kinetics and thermodynamics of cyanide ligand exchange in [Co(CN)₆]³⁻ under various conditions is crucial for designing more robust and stable functional materials.

Novel Electron Transfer Mechanisms : Studies on the related hexacyanoferrate(III) have shown that electron transfer can be induced via plasmonic catalysis on gold nanoparticles, even without a chemical reducing agent. nih.gov Exploring similar plasmon-induced electron transfer pathways for potassium hexacyanocobaltate(III) could unlock new photochemical and catalytic functionalities.

Competitive Electron Transfer Pathways : In complex molecular systems, understanding all possible de-excitation routes is critical. Research on lanthanide complexes has shown that electron transfer from an excited state antenna to a supposedly "innocent" ligand component can be a major quenching pathway that competes with the desired process. rsc.org Future studies on functional materials incorporating the hexacyanocobaltate moiety should carefully consider and investigate these potentially competing electron transfer pathways.

Q & A

Q. What are the standard synthesis protocols for Potassium hexacyanocobaltate(III) in laboratory settings?

Potassium hexacyanocobaltate(III) is typically synthesized by reacting cobalt(III) salts with potassium cyanide under controlled alkaline conditions. A common method involves the oxidation of cobalt(II) precursors in the presence of excess cyanide ions. For example, mixing Co(NO₃)₃ with KCN in aqueous solution, followed by crystallization, yields the compound. Precise stoichiometric ratios (e.g., 1:6 Co³⁺:CN⁻) and pH control (≥10) are critical to avoid side reactions, such as cyanide hydrolysis or Co²⁺ contamination . Structural purity can be confirmed via elemental analysis and infrared spectroscopy (IR) to detect characteristic CN⁻ stretching vibrations (~2100 cm⁻¹) .

Q. How is the crystal structure of Potassium hexacyanocobaltate(III) characterized, and what techniques are recommended for confirmation?

The compound crystallizes in an octahedral geometry with Co³⁺ at the center, coordinated by six cyanide ligands. X-ray diffraction (XRD) is the gold standard for structural elucidation, revealing lattice parameters and bond lengths. Spectroscopic methods like UV-Vis (to identify d-d transitions) and Raman spectroscopy (for ligand symmetry analysis) complement XRD. Magnetic susceptibility measurements are also used to confirm the low-spin state of Co³⁺, consistent with strong field ligands (CN⁻) .

Advanced Research Questions

Q. How does the ligand field strength of CN⁻ in Potassium hexacyanocobaltate(III) influence its electronic absorption spectra, and what experimental approaches validate these effects?

The strong field ligand CN⁻ causes a large splitting of the d-orbitals in Co³⁺, resulting in a low-spin configuration. This is reflected in the electronic spectra by intense absorption bands in the visible range (e.g., ~500–600 nm). To validate ligand field effects, researchers compare experimental spectra with Tanabe-Sugano diagrams or computational models (e.g., DFT calculations). Discrepancies between observed and predicted bands may indicate deviations in ligand geometry or solvent interactions. Controlled experiments under inert atmospheres are essential, as CN⁻ ligands are susceptible to oxidation or substitution in acidic conditions .

Q. What strategies are recommended for resolving discrepancies in magnetic moment measurements of Potassium hexacyanocobaltate(III) across different studies?

Magnetic moment variations often arise from impurities (e.g., Co²⁺ residues) or incomplete ligand coordination. To address this:

  • Purify the compound via recrystallization and verify purity via ICP-MS or XPS .
  • Standardize measurement conditions (temperature, applied field strength) using a SQUID magnetometer.
  • Apply statistical methods like the Benjamini-Hochberg procedure to control false discovery rates when analyzing datasets with multiple variables .

Q. How should researchers design experiments to assess the environmental stability of Potassium hexacyanocobaltate(III) in aqueous systems?

Stability studies should evaluate hydrolysis kinetics, photodegradation, and interactions with common ions (e.g., Cl⁻, SO₄²⁻). Use UV-Vis spectroscopy to monitor spectral changes over time under controlled pH and light exposure. Ecotoxicity assays (e.g., Daphnia magna mortality tests) are recommended despite limited data . For soil mobility, conduct column chromatography experiments with varying organic matter content .

Safety and Regulatory Considerations

Q. What risk mitigation strategies are critical when handling Potassium hexacyanocobaltate(III) in synthetic workflows?

The compound is classified as acutely toxic (NFPA Health Hazard Rating: 3). Key precautions include:

  • Using fume hoods and sealed systems to avoid inhalation of dust.
  • Wearing nitrile gloves and chemical-resistant suits to prevent dermal exposure .
  • Storing in amber glass containers under inert gas to prevent photodegradation and moisture uptake .
  • Disposing of waste via EPA-approved hazardous waste facilities (40 CFR 261.3) .

Q. How do regulatory differences (e.g., TSCA vs. EINECS) impact the international collaboration on Potassium hexacyanocobaltate(III) research?

The compound is listed on the U.S. TSCA inventory but requires compliance with EU REACH regulations for cross-border collaborations. Researchers must document its use solely for R&D purposes (per 40 CFR §720) and avoid applications in consumer products. Institutional review boards (IRBs) should verify that Material Safety Data Sheets (MSDS) align with both U.S. and EU hazard classifications (e.g., GHS) .

Data and Methodology

Q. What analytical techniques are prioritized for quantifying trace impurities in Potassium hexacyanocobaltate(III)?

High-performance liquid chromatography (HPLC) with UV detection is used to quantify organic impurities (e.g., unreacted KCN). For inorganic contaminants (e.g., Cl⁻, SO₄²⁻), ion chromatography (IC) or gravimetric methods are employed. Limits of detection (LODs) must adhere to ACS specifications (e.g., ≤0.02% Cl⁻) .

Q. How can researchers address contradictions in reported solubility data for Potassium hexacyanocobaltate(III)?

Discrepancies often stem from variations in temperature, ionic strength, or crystal morphology. Standardize measurements using OECD Test Guideline 105 (water solubility via shake-flask method) and report detailed experimental conditions (e.g., agitation rate, equilibration time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.